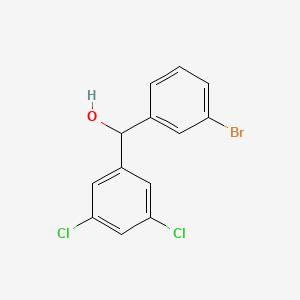![molecular formula C14H10F4O B7997315 3-[(3-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7997315.png)
3-[(3-Fluorophenyl)methoxy]benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Fluorophenyl)methoxy]benzotrifluoride is an organic compound with the molecular formula C14H10F4O. It is a derivative of benzotrifluoride, characterized by the presence of a fluorophenyl group and a methoxy group attached to the benzotrifluoride core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-fluorophenylmethanol with benzotrifluoride under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methoxy]benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzotrifluoride derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
3-[(3-Fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties, such as fluorinated polymers.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical properties.
Chemical Industry: Utilized as a solvent or intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and stability, allowing it to participate in various chemical reactions. The methoxy group can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzotrifluoride: A simpler compound with similar applications but lacking the methoxy and fluorophenyl groups.
3-Fluorobenzotrifluoride: Similar structure but without the methoxy group, leading to different reactivity and applications.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a methoxy group, resulting in different chemical properties .
Uniqueness
3-[(3-Fluorophenyl)methoxy]benzotrifluoride is unique due to the combination of the fluorophenyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-fluoro-3-[[3-(trifluoromethyl)phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-12-5-1-3-10(7-12)9-19-13-6-2-4-11(8-13)14(16,17)18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDWCCMJQYMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
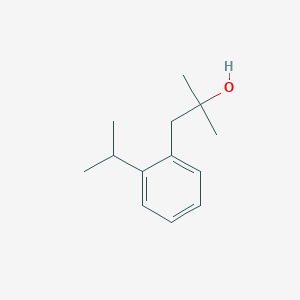
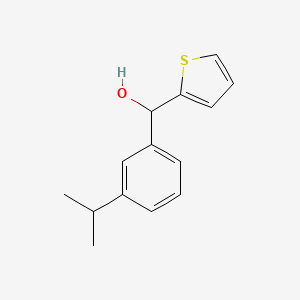
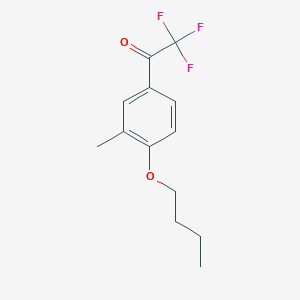
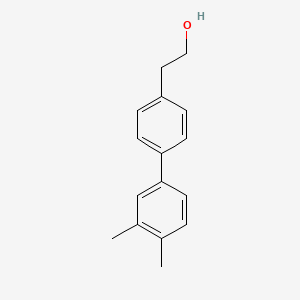
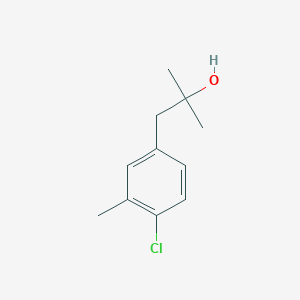
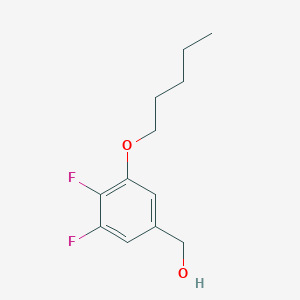
![1-Chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997283.png)
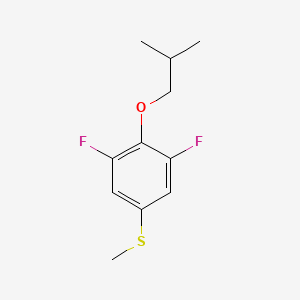
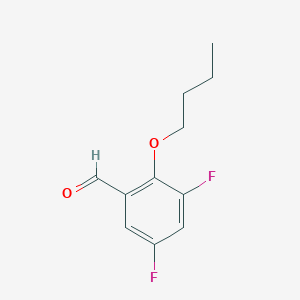
![2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7997297.png)
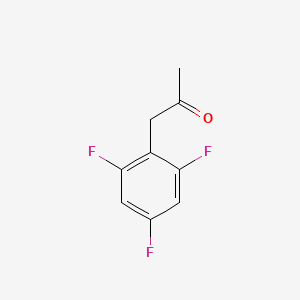
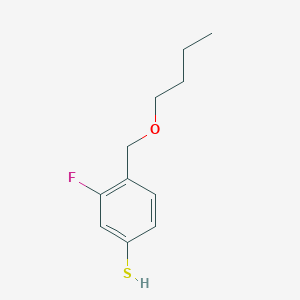
![1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997317.png)
